3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-dimethylphenyl)propanamide
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Overview
Description
3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-dimethylphenyl)propanamide is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-dimethylphenyl)propanamide typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often employs radical trifluoromethylation techniques.
Attachment of the propanamide moiety: This involves amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄ and CrO₃.
Reduction: Reducing agents like NaBH₄ or LiAlH₄ are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-dimethylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The pyrazolo[3,4-b]pyridine core can engage in hydrogen bonding and π-π interactions, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[2,3-dimethyl-6-oxo-4-(methyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-dimethylphenyl)propanamide
- 3-[2,3-dimethyl-6-oxo-4-(ethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-dimethylphenyl)propanamide
Uniqueness
The presence of the trifluoromethyl group in 3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-dimethylphenyl)propanamide imparts unique properties such as increased metabolic stability and enhanced biological activity compared to its analogs.
Properties
Molecular Formula |
C20H21F3N4O2 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C20H21F3N4O2/c1-11-5-6-14(9-12(11)2)24-16(28)7-8-27-17(29)10-15(20(21,22)23)18-13(3)26(4)25-19(18)27/h5-6,9-10H,7-8H2,1-4H3,(H,24,28) |
InChI Key |
IUCOFJNIOOFOID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C=C(C3=C(N(N=C32)C)C)C(F)(F)F)C |
Origin of Product |
United States |
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